molecular formula C18H28O4S2 B4997744 1,3-Bis(butylsulfinyl)propan-2-yl benzoate

1,3-Bis(butylsulfinyl)propan-2-yl benzoate

Cat. No.: B4997744
M. Wt: 372.5 g/mol
InChI Key: NDUBEOXNBLBOFC-UHFFFAOYSA-N
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Description

1,3-Bis(butylsulfinyl)propan-2-yl benzoate: is an organic compound that features a benzoate ester linked to a propan-2-yl group, which is further substituted with two butylsulfinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(butylsulfinyl)propan-2-yl benzoate typically involves the esterification of benzoic acid with a suitable alcohol derivative, followed by the introduction of butylsulfinyl groups. One common method involves the use of benzoic acid and 1,3-bis(butylsulfinyl)propan-2-ol under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, with the reaction mixture being heated to reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(butylsulfinyl)propan-2-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(butylsulfinyl)propan-2-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(butylsulfinyl)propan-2-yl benzoate involves its interaction with molecular targets through its sulfinyl and ester functional groups. These groups can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(butylsulfanyl)propan-2-yl benzoate: Similar structure but contains sulfanyl groups instead of sulfinyl groups.

    1,3-Bis(methylsulfinyl)propan-2-yl benzoate: Similar structure but contains methylsulfinyl groups instead of butylsulfinyl groups.

    1,3-Bis(butylsulfonyl)propan-2-yl benzoate: Similar structure but contains sulfonyl groups instead of sulfinyl groups.

Uniqueness

1,3-Bis(butylsulfinyl)propan-2-yl benzoate is unique due to the presence of butylsulfinyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in oxidation and reduction reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1,3-bis(butylsulfinyl)propan-2-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4S2/c1-3-5-12-23(20)14-17(15-24(21)13-6-4-2)22-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUBEOXNBLBOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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